molecular formula C11H17ClN4 B12215165 1,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride

1,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12215165
M. Wt: 240.73 g/mol
InChI Key: ZUZDALJAENDELB-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of enaminones with hydrazines. The reaction is catalyzed by iodine in the presence of dimethyl sulfoxide (DMSO) and Selectfluor. The reaction proceeds through a cascade mechanism, resulting in the formation of the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced pyrazole derivatives.

Scientific Research Applications

1,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies have shown that similar compounds can fit into active sites of enzymes, inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both pyrazole and pyrrole rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17ClN4

Molecular Weight

240.73 g/mol

IUPAC Name

1,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H16N4.ClH/c1-9-8-15(3)13-11(9)12-7-10-5-4-6-14(10)2;/h4-6,8H,7H2,1-3H3,(H,12,13);1H

InChI Key

ZUZDALJAENDELB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CN2C)C.Cl

Origin of Product

United States

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